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molecular formula C14H22O2 B072544 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol CAS No. 1139-46-4

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Cat. No. B072544
M. Wt: 222.32 g/mol
InChI Key: BOTKTAZUSYVSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950437

Procedure details

The procedure of Example 8 was followed, except 20 ml of acetone was added as a solvent for para-tert.-octyl phenol and 4.5g (0.05 mol) of perpropionic acid in the form of about 25 weight% acetone solution was added over 20 minutes in place of peracetic acid. Consequently, the conversion of para-tert.-octyl phenol was 6.8%, 4-tert.-octyl pyrocatechol was formed in a yield of 61% based on the converted octyl phenol and the conversion of perpropionic acid was 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].CCC(OO)=[O:19].C(OO)(=O)C>CC(C)=O>[C:1]([C:9]1[CH:14]=[C:13]([OH:19])[C:12](=[CH:11][CH:10]=1)[OH:15])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Name
Quantity
4.5 g
Type
reactant
Smiles
CCC(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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